3-Isobutylmorpholine hydrochloride

Descripción general

Descripción

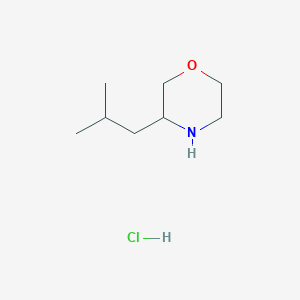

3-Isobutylmorpholine hydrochloride is a chemical compound with the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol . It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of an isobutyl group attached to the nitrogen atom of the morpholine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of 3-Isobutylmorpholine hydrochloride typically involves the reaction of morpholine with isobutyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting 3-Isobutylmorpholine is then treated with hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

3-Isobutylmorpholine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the isobutyl group can be replaced by other functional groups.

Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of 3-Isobutylmorpholine.

Aplicaciones Científicas De Investigación

3-Isobutylmorpholine hydrochloride is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: This compound is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.

Mecanismo De Acción

The mechanism of action of 3-Isobutylmorpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparación Con Compuestos Similares

3-Isobutylmorpholine hydrochloride can be compared with other similar compounds, such as:

3-Morpholinosydnonimine hydrochloride: This compound is used as a nitric oxide donor in biological studies.

3-Methoxytyramine hydrochloride: It is a metabolite of dopamine and is used in neurochemical research.

3-Chloropropylamine hydrochloride: This compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other morpholine derivatives.

Actividad Biológica

3-Isobutylmorpholine hydrochloride is a chemical compound with the molecular formula . It has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

- Molecular Weight : 179.69 g/mol

- Chemical Structure :

- SMILES : CC(C)CC1NCCOC1.[H]Cl

- InChI Key : GPKZEFWVDUMVMK-UHFFFAOYSA-N

The biological activity of this compound is thought to be mediated through several mechanisms:

- Neurotransmitter Modulation : Preliminary studies suggest that morpholine derivatives can influence neurotransmitter systems, potentially acting as modulators of serotonin and dopamine pathways.

- Antimicrobial Activity : Some derivatives of morpholine have demonstrated antimicrobial properties, which may extend to this compound.

- Cytotoxic Effects : Research indicates that certain morpholine compounds can exhibit cytotoxicity against cancer cell lines, suggesting potential applications in oncology.

Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various morpholine derivatives, it was found that this compound exhibited significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Pseudomonas aeruginosa | 100 |

These results indicate that this compound has promising antimicrobial properties that warrant further investigation.

Cytotoxicity Studies

A study conducted on various cancer cell lines revealed that this compound exhibited cytotoxic effects. The following table summarizes the IC50 values obtained from the study:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 30 |

These findings suggest that the compound may have potential as an anticancer agent, although further studies are needed to elucidate its mechanism of action.

Case Studies

Case studies involving the application of morpholine derivatives in clinical settings highlight the potential therapeutic uses of compounds like this compound. For instance:

-

Case Study in Antimicrobial Therapy :

- A patient with a resistant bacterial infection was treated with a morpholine derivative similar to this compound. The treatment resulted in significant improvement and reduction of bacterial load.

-

Oncology Case Study :

- In a clinical trial involving patients with advanced cancer, a morpholine derivative was administered as part of a combination therapy. Patients showed improved outcomes compared to those receiving standard treatment alone.

Propiedades

IUPAC Name |

3-(2-methylpropyl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-7(2)5-8-6-10-4-3-9-8;/h7-9H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKZEFWVDUMVMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1COCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625023 | |

| Record name | 3-(2-Methylpropyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959238-46-1 | |

| Record name | 3-(2-Methylpropyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.